molecular formula C11H8Cl4O5 B12006622 4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione CAS No. 31066-42-9

4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione

Cat. No.: B12006622
CAS No.: 31066-42-9
M. Wt: 362.0 g/mol
InChI Key: IQWDOEXTRZOIDG-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione is a complex organic compound characterized by its unique structure and chemical properties. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione typically involves multiple steps, including chlorination and methoxylation reactionsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and quality control .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated compounds .

Scientific Research Applications

4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Tetrachlorophthalic anhydride
  • 1,3-Isobenzofurandione,4,5,6,7-tetrachloro-3a,7a-dihydro-
  • 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-

Comparison: Compared to these similar compounds, 4,5,6,7-Tetrachloro-3a,4,7,7a-tetrahydro-8,8-dimethoxy-4,7-methanoisobenzofuran-1,3-dione is unique due to its specific methoxy groups and the arrangement of chlorine atoms.

Properties

CAS No.

31066-42-9

Molecular Formula

C11H8Cl4O5

Molecular Weight

362.0 g/mol

IUPAC Name

1,7,8,9-tetrachloro-10,10-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C11H8Cl4O5/c1-18-11(19-2)9(14)3-4(8(17)20-7(3)16)10(11,15)6(13)5(9)12/h3-4H,1-2H3

InChI Key

IQWDOEXTRZOIDG-UHFFFAOYSA-N

Canonical SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)OC3=O)Cl)OC

Origin of Product

United States

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